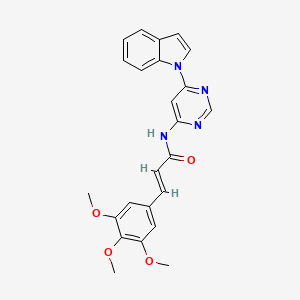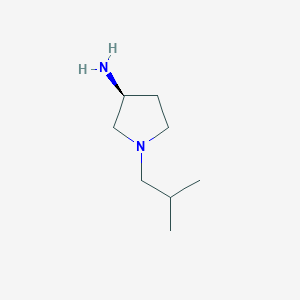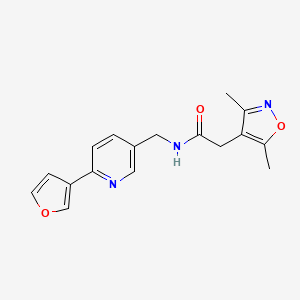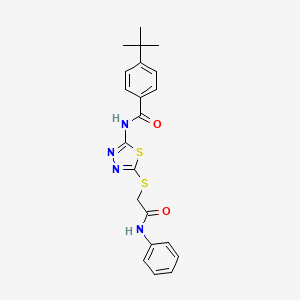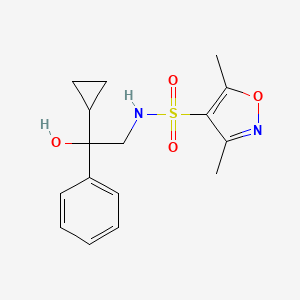
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclopropyl group, a hydroxy group, a phenylethyl group, and an isoxazole ring with sulfonamide functionality
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor to form the isoxazole ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial to achieve efficient and sustainable production.
化学反应分析
Types of Reactions
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being carefully controlled.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution on the isoxazole ring can produce a variety of substituted isoxazoles.
科学研究应用
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s reactivity and versatility make it useful in the development of new materials and industrial processes.
作用机制
The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and the context of its use
相似化合物的比较
Similar Compounds
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide
Uniqueness
Compared to similar compounds, N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. Its isoxazole ring and sulfonamide group, in particular, contribute to its versatility and make it a valuable compound for various research and industrial purposes.
属性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-15(12(2)22-18-11)23(20,21)17-10-16(19,14-8-9-14)13-6-4-3-5-7-13/h3-7,14,17,19H,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNAVUGJQNADHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
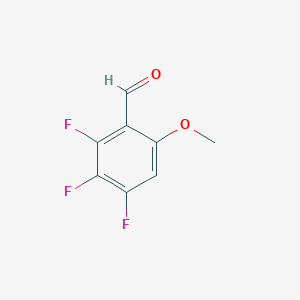
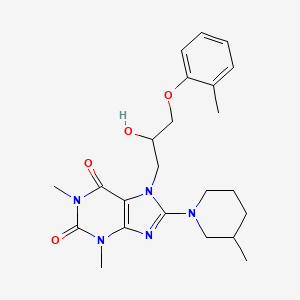
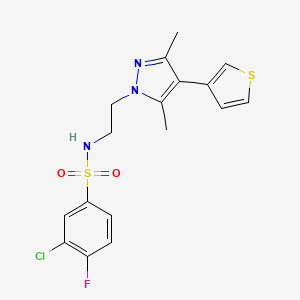
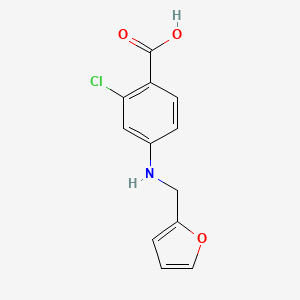
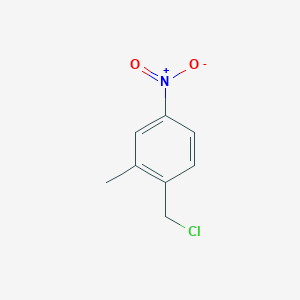
![2-[(1S,5R)-6-[(6-fluoroquinolin-2-yl)methylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B2375963.png)
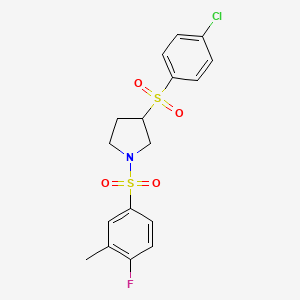
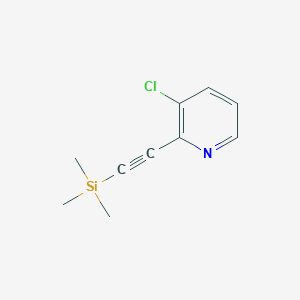
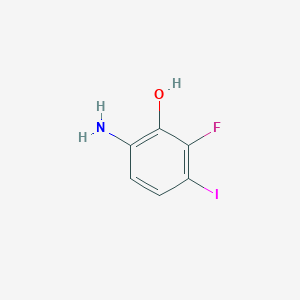
![2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid](/img/structure/B2375970.png)
